3-[(Phenylacetyl)amino]benzamide
Description
3-[(Phenylacetyl)amino]benzamide is a benzamide derivative characterized by a phenylacetyl group attached to the amino position of the benzamide core. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals to materials science, often serving as intermediates in drug synthesis or as bioactive molecules themselves .
The phenylacetyl moiety in this compound may influence its solubility, stability, and intermolecular interactions, as seen in structurally related amides (e.g., nilotinib, a tyrosine kinase inhibitor containing a benzamide backbone) .
Properties
IUPAC Name |
3-[(2-phenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)12-7-4-8-13(10-12)17-14(18)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKFBOZQFRRNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Chloro-N-phenylbenzamide ()
- Structure : A chloro substituent at the 3-position and a phenyl group on the amide nitrogen.
- Properties: Crystallizes in a monoclinic system (space group P21/c) with distinct hydrogen-bonding networks. Molecular weight: 231.67 g/mol.
- Applications : Studied for substituent effects on crystal packing and intermolecular interactions, relevant to solid-state chemistry .
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide ()
- Structure: Amino group at the 3-position and a trifluoromethylphenyl group on the amide nitrogen.
- Properties: Molecular weight: 280.24 g/mol. H-bond donors/acceptors: 2/5, suggesting moderate solubility in polar solvents.
- Applications: Potential pharmaceutical intermediate due to its trifluoromethyl group, which enhances metabolic stability .
3-[(2-Chloroacetyl)amino]-N-(2,3-dimethylphenyl)benzamide ()
- Structure : Chloroacetyl and dimethylphenyl substituents.
- Properties :
- Purity: >99% (industrial grade).
- Used in medicinal chemistry for C–H functionalization reactions.
- Applications : Pharmaceutical intermediate for anticancer or antiviral agents .
Functional Group Comparisons
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